molecular formula C10H12ClNO5S B108917 4-acetamido-2,5-dimethoxybenzenesulfonyl chloride CAS No. 13279-58-8

4-acetamido-2,5-dimethoxybenzenesulfonyl chloride

Cat. No.: B108917
CAS No.: 13279-58-8
M. Wt: 293.72 g/mol
InChI Key: QMJIZLZFBGRSAS-UHFFFAOYSA-N
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Description

4-acetamido-2,5-dimethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with acetylamino and methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reactants and the desired purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

  • Oxidation Reactions

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Carried out under acidic or basic conditions.

      Products: Sulfonic acids.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Typically carried out in anhydrous solvents.

      Products: Sulfinic acids or thiols.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, and sulfonate thioester products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-2,5-dimethoxybenzenesulfonyl chloride is unique due to the presence of both acetylamino and methoxy groups, which influence its reactivity and make it suitable for specific synthetic applications. The combination of these substituents allows for selective reactions and the formation of unique products that are not easily accessible with other sulfonyl chlorides .

Properties

IUPAC Name

4-acetamido-2,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-6(13)12-7-4-9(17-3)10(18(11,14)15)5-8(7)16-2/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJIZLZFBGRSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065394
Record name Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy-
Source EPA DSSTox
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Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13279-58-8
Record name 4-(Acetylamino)-2,5-dimethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13279-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy-
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamido-2,5-dimethoxybenzenesulphonyl chloride
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